molecular formula C21H21N3O5S B2609568 N-(1,3-dioxoisoindolin-5-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683791-63-1

N-(1,3-dioxoisoindolin-5-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2609568
CAS No.: 683791-63-1
M. Wt: 427.48
InChI Key: WKYOKZNBEFOKBY-UHFFFAOYSA-N
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Description

N-(1,3-dioxoisoindolin-5-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C21H21N3O5S and its molecular weight is 427.48. The purity is usually 95%.
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Scientific Research Applications

Polymer Synthesis and Characterization

The compound has been utilized in the synthesis of new classes of optically active polyamides (PAs) with pendant groups like 4-nitro-1,3-dioxoisoindolin-2-yl. These polyamides show good solubility in polar organic solvents and have been characterized using various techniques including FT-IR spectroscopy and thermogravimetric analysis, highlighting their potential application in material sciences (Faghihi et al., 2010).

Antimicrobial Properties

Derivatives of the compound have shown promising antibacterial activities. For instance, compounds synthesized with aromatic aldehydes and phenyl hydrazine exhibited significant antimicrobial properties. This suggests the compound's potential as a precursor in the synthesis of new antimicrobials (Patel & Dhameliya, 2010).

Corrosion Inhibition

Compounds synthesized from N-(1,3-dioxoisoindolin-5-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide have been investigated as corrosion inhibitors for mild steel in acidic media. This application is crucial for industries where steel is a primary construction material and corrosion can lead to significant economic losses and safety hazards (Aouine et al., 2011).

Structural Analysis

The compound has been a subject in crystallography to determine the crystal structure and analyze intermolecular interactions. This kind of research is foundational for understanding the material properties and can pave the way for the design of new materials with desired properties (Bülbül et al., 2015).

Anticancer Potential

Derivatives of this compound have been synthesized and tested for anticancer activity. Certain derivatives have shown inhibitory effects on human cancer cell lines, indicating the potential use of these compounds in cancer treatment (Ravichandiran et al., 2019).

Antiepileptic Activity

The compound has been used in the synthesis of derivatives that were evaluated for antiepileptic activity. The results indicated that certain synthesized compounds could serve as potential leads in the development of new antiepileptic drugs (Asadollahi et al., 2019).

Properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c1-13-8-10-24(11-9-13)30(28,29)16-5-2-14(3-6-16)19(25)22-15-4-7-17-18(12-15)21(27)23-20(17)26/h2-7,12-13H,8-11H2,1H3,(H,22,25)(H,23,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYOKZNBEFOKBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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